2-(4-chlorophenoxy)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide, also known as CPCCOEt, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been found to have a wide range of effects on the biochemical and physiological processes in the body, making it an important area of research for scientists and medical professionals.
Scientific Research Applications
Potential Use in Pesticides
2-(4-chlorophenoxy)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide and its derivatives have been characterized for potential use as pesticides. This characterization includes new X-ray powder diffraction data for these compounds, providing essential information for their development and application in pest control. The detailed diffraction data, including experimental and calculated peak positions, values, and unit-cell parameters, are significant for understanding these compounds' crystal structures and potential efficacy as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Solvent Influence
Research on the synthesis of derivatives of N-substituted-4-(p-chlorophenoxy)acetamide, including this compound, has been conducted. This includes studying the influence of solvent on the chlorination in the benzene ring of phenoxy acetamide additives. It was observed that solvents with higher polarity favor chlorination, indicating solvent choice's critical role in synthesizing these compounds (Wang et al., 2011).
Antibacterial Properties
Research into the antibacterial properties of compounds related to this compound has been conducted. For instance, N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, synthesized from similar parent structures, have shown potential antibacterial activity against both gram-negative and gram-positive bacteria. Molecular docking studies have been used to identify active binding sites, correlating with the bioactivity data. This research suggests these compounds' potential as antibacterial agents (Siddiqui et al., 2014).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c15-10-1-3-12(4-2-10)20-8-14(19)16-11-5-9(7-17)13(18)6-11/h1-4,9,11,13,17-18H,5-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRQGUGPYMOEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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